

An In-depth Technical Guide to the Synthesis of sEH inhibitor-10

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Compound of Interest

Compound Name: sEH inhibitor-10

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Abstract


This technical guide provides a comprehensive overview of the synthesis of **sEH inhibitor-10**, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details the chemical identity, a plausible synthetic pathway, and relevant experimental considerations for this compound. The information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of sEH inhibitors.

Introduction to sEH inhibitor-10

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a promising therapeutic target for a variety of diseases, including hypertension, inflammation, and pain.

sEH inhibitor-10, also identified as Compound 37, is a selective inhibitor of sEH with a reported IC₅₀ of 0.5 μ M. Its chemical structure combines a ureido-picolinamide scaffold, a common feature in many potent sEH inhibitors.

Table 1: Chemical Identity of **sEH inhibitor-10**

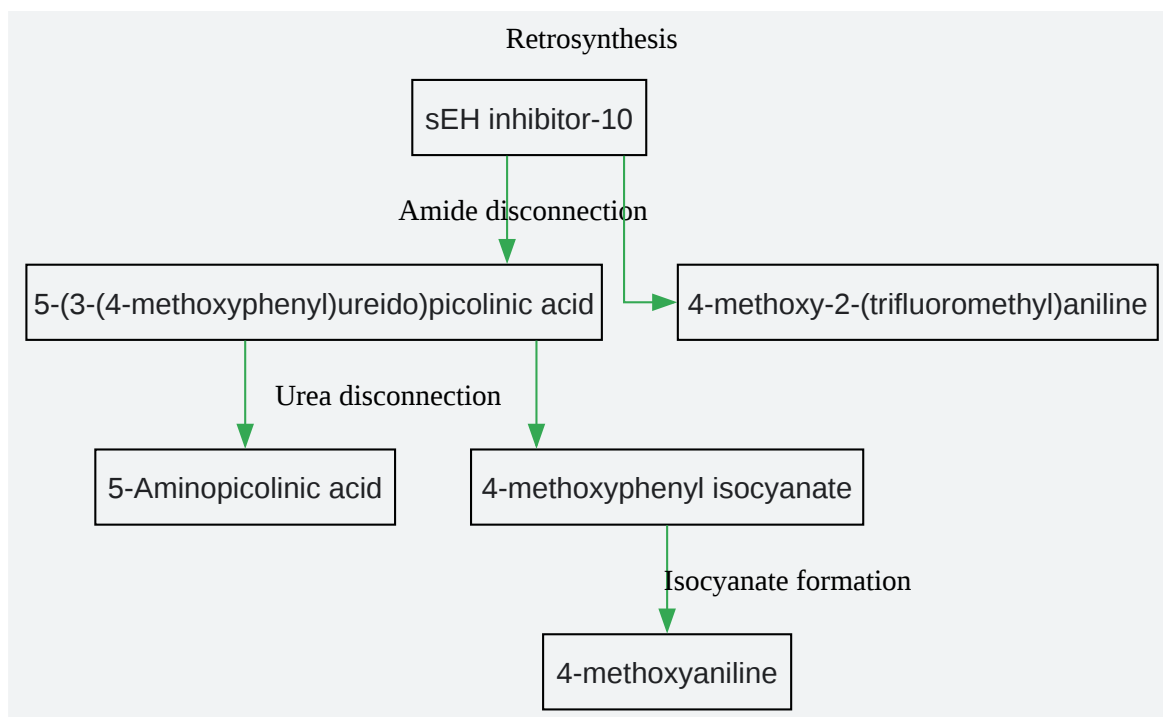
Parameter	Value
Compound Name	sEH inhibitor-10 (Compound 37)
IUPAC Name	N-(4-methoxy-2-(trifluoromethyl)phenyl)-5-(3-(4-methoxyphenyl)ureido)picolinamide
Molecular Formula	C22H19F3N4O4
Molecular Weight	472.41 g/mol
Chemical Structure	 Chemical Structure of sEH inhibitor-10

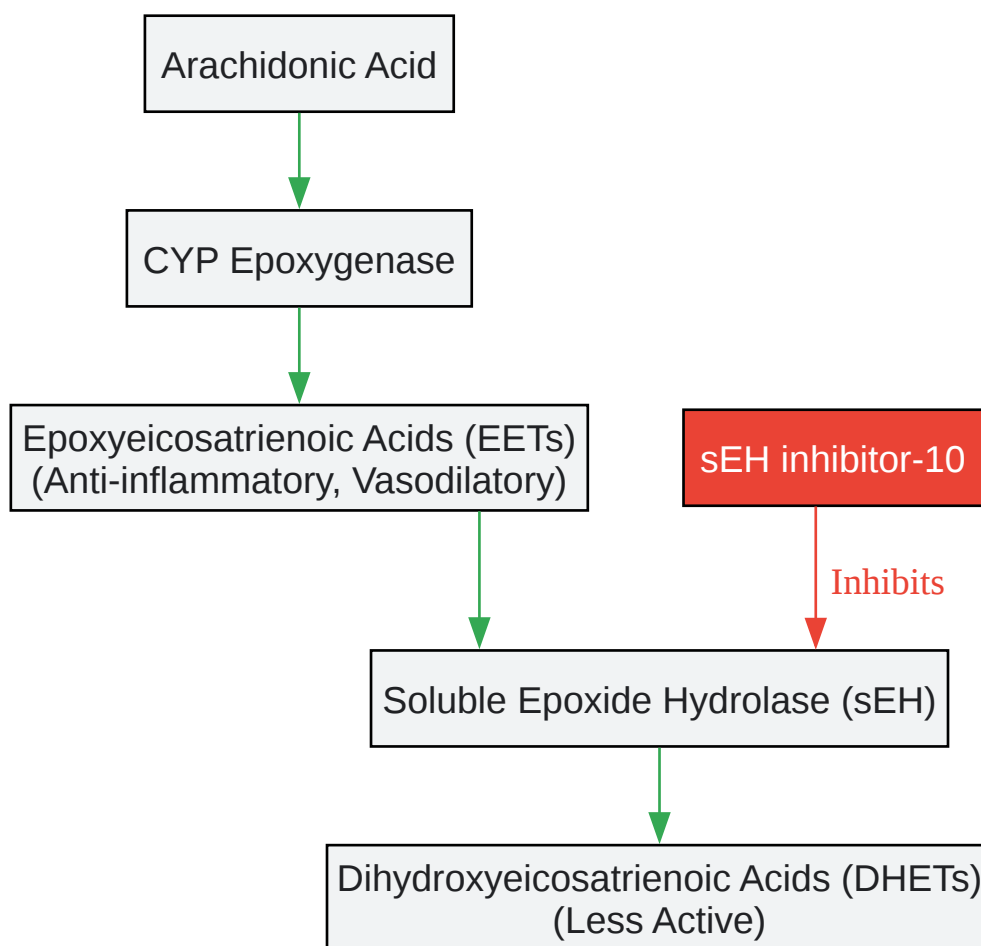
Retrosynthetic Analysis and Proposed Synthesis Pathway

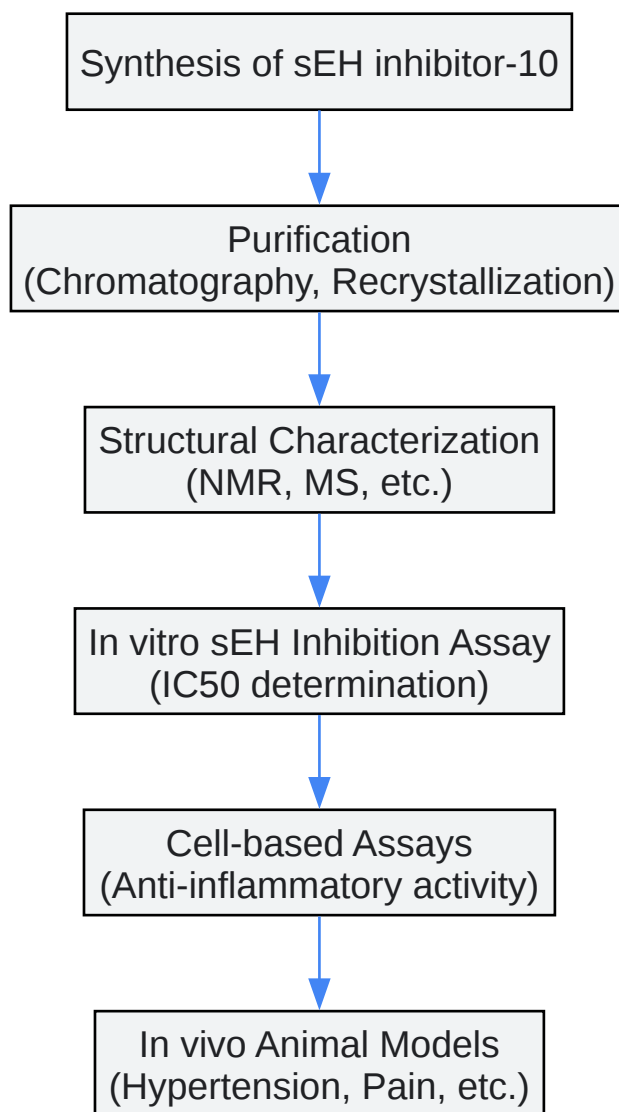
A plausible retrosynthetic analysis of **sEH inhibitor-10** suggests a convergent synthesis approach. The molecule can be disconnected at the amide and urea bonds, leading to three key building blocks: 5-aminopicolinic acid, 4-methoxy-2-(trifluoromethyl)aniline, and 4-methoxyaniline.

The forward synthesis would involve two main stages:

- Formation of the unsymmetrical urea by reacting 5-aminopicolinic acid with 4-methoxyphenyl isocyanate.
- Amide bond formation between the resulting ureido-picolinic acid and 4-methoxy-2-(trifluoromethyl)aniline.







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